N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide
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Overview
Description
N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used as a catalyst in organic reactions.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Another compound with similar functional groups used in various chemical syntheses.
Uniqueness
N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide is unique due to its specific structure, which combines the trifluoromethyl groups with a benzamide moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl-substituted phenyl group, which is known to enhance the biological activity of various compounds through improved lipophilicity and metabolic stability. The structure can be represented as follows:
1. Antidepressant-Like Effects
Recent studies have highlighted the antidepressant-like effects of compounds featuring similar structural motifs to this compound. For instance, a related compound showed significant antidepressant activity in mouse models through modulation of serotonergic and noradrenergic systems. The study indicated that the compound's efficacy was linked to its interaction with various serotonin receptors, particularly the 5-HT1A and 5-HT3 receptors .
Table 1: Summary of Antidepressant Activity Studies
Compound Name | Model Used | Key Findings |
---|---|---|
CF3SePB | Mice | Significant antidepressant effect; involved serotonergic modulation |
N-{...} | Mice | Similar effects expected due to structural analogies |
2. Antimicrobial Activity
The presence of trifluoromethyl groups in benzamide derivatives has been associated with enhanced antimicrobial properties. A study evaluating various benzamide derivatives found that compounds with trifluoromethyl substitutions exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Benzamide Derivatives
Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Trifluoromethyl Benzamide | Staphylococcus aureus | 2 μg/ml |
Trifluoromethyl Benzamide | Escherichia coli | 4 μg/ml |
3. Mechanistic Insights
The mechanism of action for this compound and its analogs often involves the inhibition of key enzymes or receptors involved in neurotransmitter signaling. For instance, inhibition of monoamine oxidase (MAO) has been suggested as a potential pathway for its antidepressant effects .
Study 1: Antidepressant Efficacy
In a controlled experiment involving mice treated with N-(3-(trifluoromethyl)phenyl)selenyl derivatives, significant reductions in depressive-like behaviors were observed. The study emphasized the role of serotonin receptor modulation in mediating these effects .
Study 2: Antimicrobial Efficacy
Another study evaluated the antibacterial properties of various benzamide derivatives in vitro. Compounds similar to this compound demonstrated effective inhibition against resistant strains of Staphylococcus aureus, showcasing their potential as therapeutic agents .
Properties
CAS No. |
919349-76-1 |
---|---|
Molecular Formula |
C18H13F6NO |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-[2-[3,5-bis(trifluoromethyl)phenyl]prop-2-enyl]benzamide |
InChI |
InChI=1S/C18H13F6NO/c1-11(10-25-16(26)12-5-3-2-4-6-12)13-7-14(17(19,20)21)9-15(8-13)18(22,23)24/h2-9H,1,10H2,(H,25,26) |
InChI Key |
JAPFUFHNQYIXDU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)C1=CC=CC=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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